1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine
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Overview
Description
1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, which are attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine typically involves the reaction of 2-methoxy-4-methylphenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone This hydrazone is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: A compound with similar structural features but lacking the pyrazole ring.
1-(4-methoxyphenyl)-5-methyl-1H-pyrazole: A pyrazole derivative with a methoxy group on the phenyl ring.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with a methoxy group.
Uniqueness
1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, as well as the methanamine group attached to the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
CAS No. |
1491542-80-3 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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